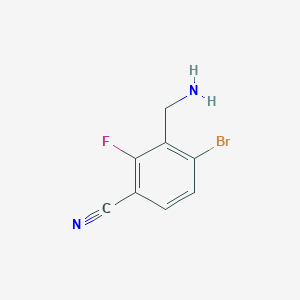
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an aminomethyl group, a bromine atom, a fluorine atom, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzonitrile to introduce the bromine atom at the 4-position. This is followed by a formylation reaction to introduce a formyl group at the 3-position. The formyl group is then converted to an aminomethyl group through reductive amination using reagents such as sodium borohydride and ammonium chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more environmentally friendly reagents and solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aminomethyl group can be oxidized to a formyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 3-(Aminomethyl)-4-fluoro-2-aminobenzonitrile.
Oxidation: 3-(Formylmethyl)-4-bromo-2-fluorobenzonitrile.
Scientific Research Applications
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: It can be used as a probe to study biological processes involving amine and nitrile functionalities.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its aminomethyl and nitrile groups. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The bromine and fluorine atoms can also influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-4-hydroxybenzonitrile
- 3-(Aminomethyl)-4-chlorobenzonitrile
- 3-(Aminomethyl)-4-methylbenzonitrile
Uniqueness
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents can significantly alter the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its applications compared to similar compounds .
Properties
Molecular Formula |
C8H6BrFN2 |
|---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
3-(aminomethyl)-4-bromo-2-fluorobenzonitrile |
InChI |
InChI=1S/C8H6BrFN2/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2H,4,12H2 |
InChI Key |
PUDDEVYDBWXFMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















